molecular formula C25H28N2O4 B12468275 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B12468275
M. Wt: 420.5 g/mol
InChI Key: WGQUNETUWVJFID-UHFFFAOYSA-N
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Description

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole moiety

Preparation Methods

The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Construction of the isoindole moiety: This step involves the formation of the isoindole ring system, which can be synthesized through a series of cyclization reactions.

    Coupling with the cyclohexanecarboxamide: The final step involves coupling the cyclopropane-isoindole intermediate with N-(4-methoxyphenyl)cyclohexanecarboxamide under appropriate conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or unique electronic characteristics.

    Biological Research: The compound can be used as a tool in biological studies to investigate the effects of specific molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

    Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar reactivity and applications.

    Isoindole derivatives: Compounds with an isoindole moiety may exhibit similar biological activity and can be used in similar research applications.

    Cyclohexanecarboxamide derivatives: These compounds share the cyclohexanecarboxamide structure and may have similar chemical properties and uses.

The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications not found in other compounds.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H28N2O4/c1-31-16-8-4-14(5-9-16)26-23(28)13-2-6-15(7-3-13)27-24(29)21-17-10-11-18(20-12-19(17)20)22(21)25(27)30/h4-5,8-11,13,15,17-22H,2-3,6-7,12H2,1H3,(H,26,28)

InChI Key

WGQUNETUWVJFID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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